2-Methyl-3-sulfanylpropanenitrile
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Overview
Description
2-Methyl-3-sulfanylpropanenitrile is an organic compound characterized by the presence of a nitrile group (-CN) and a sulfanyl group (-SH) attached to a three-carbon chain with a methyl group (-CH3) on the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-3-sulfanylpropanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10) to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using the methods mentioned above, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-sulfanylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of nitriles to amines.
Substitution: Sodium cyanide (NaCN) and potassium cyanide (KCN) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Methyl-3-sulfanylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-sulfanylpropanenitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially affecting their function.
Pathways Involved: The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-Mercaptopropionitrile: Similar structure but without the methyl group.
2-Methyl-3-mercaptopropanoic acid: Contains a carboxyl group instead of a nitrile group.
2-Methyl-3-mercaptoethanol: Contains a hydroxyl group instead of a nitrile group
Properties
CAS No. |
31890-79-6 |
---|---|
Molecular Formula |
C4H7NS |
Molecular Weight |
101.17 g/mol |
IUPAC Name |
2-methyl-3-sulfanylpropanenitrile |
InChI |
InChI=1S/C4H7NS/c1-4(2-5)3-6/h4,6H,3H2,1H3 |
InChI Key |
ULGALLCKFNXIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS)C#N |
Origin of Product |
United States |
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